5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 2-hydroxy-5-chlorobenzohydrazide with an appropriate indole derivative. One common method involves the reaction of 2-hydroxy-5-chlorobenzohydrazide with 2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature with continuous stirring for a specific duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving the use of automated reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the indole moiety.
2-hydroxy-5-chlorobenzohydrazide: Precursor in the synthesis of the target compound.
2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chloro and hydroxy groups, along with the indole moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h3-8,10,23,25H,2,9H2,1H3 |
InChI Key |
IRZMMDZJZQRDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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